molecular formula C9H8N2O2 B13450091 3-Methyl-6,7-cinnolinediol

3-Methyl-6,7-cinnolinediol

Cat. No.: B13450091
M. Wt: 176.17 g/mol
InChI Key: ITGJFKRFEQQFAX-UHFFFAOYSA-N
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Description

3-Methyl-6,7-cinnolinediol is an organic compound with the molecular formula C9H8N2O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-cinnolinediol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-methylcinnoline derivatives in the presence of oxidizing agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-cinnolinediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

3-Methyl-6,7-cinnolinediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-cinnolinediol involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-Methylcinnoline: A closely related compound with similar chemical properties but lacking the diol functional groups.

    6,7-Dihydroxycinnoline: Another derivative with hydroxyl groups at positions 6 and 7 but without the methyl group at position 3.

Uniqueness

3-Methyl-6,7-cinnolinediol is unique due to the presence of both a methyl group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methylcinnoline-6,7-diol

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-3-8(12)9(13)4-7(6)11-10-5/h2-4,12-13H,1H3

InChI Key

ITGJFKRFEQQFAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N=N1)O)O

Origin of Product

United States

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